molecular formula C26H28FN3O2 B11041122 8-ethyl-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-ethyl-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11041122
M. Wt: 433.5 g/mol
InChI Key: HQFJZRFCAPUVSR-UHFFFAOYSA-N
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Description

8-ethyl-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 8-ethyl-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

8-ethyl-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield various reduced forms of the indole ring .

Scientific Research Applications

8-ethyl-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-ethyl-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C26H28FN3O2

Molecular Weight

433.5 g/mol

IUPAC Name

6-ethyl-9-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C26H28FN3O2/c1-4-17-13-19-18(15-26(2,3)30-23(19)20(14-17)24(31)25(30)32)16-28-9-11-29(12-10-28)22-8-6-5-7-21(22)27/h5-8,13-15H,4,9-12,16H2,1-3H3

InChI Key

HQFJZRFCAPUVSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CN4CCN(CC4)C5=CC=CC=C5F)(C)C

Origin of Product

United States

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